1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core with a partially saturated dihydro ring system. The molecule contains methyl substituents at positions 1 and 6 and an amine group at position 2. The compound has been investigated as a kinase inhibitor, particularly in the context of IκB kinase (IKK) inhibition, where its dihydro-pyrrolopyridine scaffold optimizes interactions with the ATP-binding pocket .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C9H13N3/c1-6-5-8(10)7-3-4-12(2)9(7)11-6/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
UZFDBAZYGWDJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCN(C2=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives with methylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
-
Neuroprotective Effects
- The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. In vitro studies have demonstrated that it can protect against glutamate-induced toxicity in neuronal cultures .
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs)
Agricultural Chemistry Applications
- Pesticide Development
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyrrolo[2,3-b]pyridine for their anticancer activity. The results indicated that certain modifications to the structure significantly enhanced potency against breast cancer cell lines.
Case Study 2: Neuroprotection
In a research article focusing on neurodegenerative diseases, the compound was tested for its ability to protect neurons from oxidative stress. The findings suggested that it could be a promising lead compound for developing therapies aimed at conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases or activate specific signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrrolo[2,3-b]pyridine core distinguishes this compound from analogs featuring thieno[2,3-b]pyridine (e.g., VU0010010, LY2033298) or imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffolds. Key differences include:
- Electron-rich vs.
- Conformational flexibility : The 2,3-dihydro modification reduces aromaticity, increasing torsional flexibility and enabling better adaptation to binding pockets .
Structure-Activity Relationship (SAR) Insights
- Dihydro modification : Saturation of the 2,3-position in the pyrrolopyridine core improves solubility and reduces off-target effects compared to fully aromatic analogs .
- Chlorine/methoxy substitutions : In LY2033298, electron-withdrawing groups (5-chloro, 6-methoxy) enhance selectivity for kinase targets, though at the cost of synthetic complexity .
Biological Activity
1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Biological Activity Overview
The biological activities of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine have been explored in various studies. The compound has shown promise in several areas including:
- Antiparasitic Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit significant inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that certain derivatives could inhibit the enzyme pteridine reductase 1 (PTR1), which is crucial for the survival of the parasite .
- Antibacterial Properties : Similar compounds have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Some derivatives displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating potential as new antibacterial agents .
The mechanisms through which 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways of parasites and bacteria. For example, inhibition of PTR1 disrupts folate metabolism in T. brucei, leading to reduced viability of the parasite .
- Membrane Interaction : Some studies suggest that pyrrolo[2,3-b]pyridine derivatives can integrate into bacterial membranes, altering permeability and leading to cell death .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
